![molecular formula C23H22N2O3 B14975006 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B14975006.png)
2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 4-methylphenyl group, an amino group, and a diphenylacetamide moiety. Its chemical properties make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylamine with ethyl chloroacetate to form an intermediate, which is then reacted with diphenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microreactor systems can optimize reaction conditions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated derivatives or other substituted compounds .
Scientific Research Applications
2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide |
InChI |
InChI=1S/C23H22N2O3/c1-18-12-14-19(15-13-18)24-22(26)16-28-17-23(27)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,24,26) |
InChI Key |
GCBWHQCBDYANJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


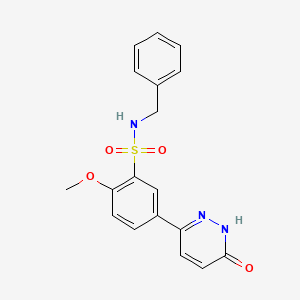
![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14974941.png)
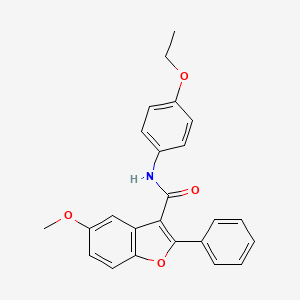
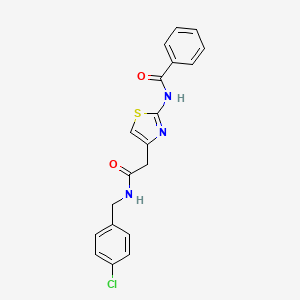
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B14974971.png)
![N-(3,5-Dimethoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B14974974.png)
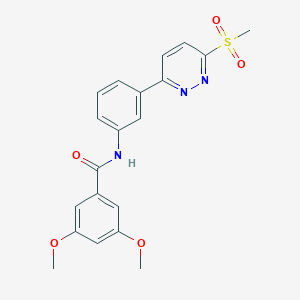
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14974986.png)

![N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B14975003.png)
![2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14975007.png)
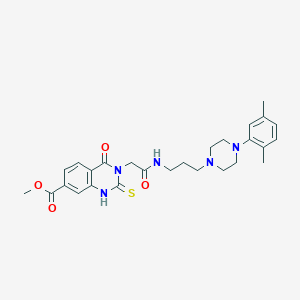
![4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide](/img/structure/B14975013.png)
![Pentyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975015.png)
